2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
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Overview
Description
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halomethylation of trifluoromethoxybenzene, followed by subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale halomethylation reactions, followed by purification and further chemical modifications to achieve the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to achieve different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but differs in the overall structure and functional groups.
2-(4-Trifluoromethoxyphenyl)ethanol: Similar structure with an ethanol moiety instead of a methylpropyl alcohol group.
Uniqueness
2-Methyl-2-(4-(trifluoromethoxy)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6,15H,7H2,1-2H3 |
InChI Key |
WZVPFVXMXAAVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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